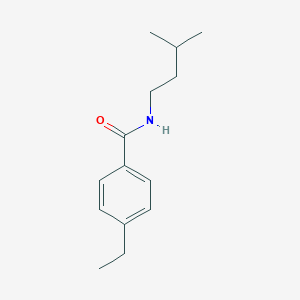

4-ethyl-N-(3-methylbutyl)benzamide

Description

4-Ethyl-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with an ethyl group at the para-position (C4) and a 3-methylbutyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol. The compound’s structure combines lipophilic features (ethyl and branched alkyl groups) with the hydrogen-bonding capacity of the amide group, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32g/mol |

IUPAC Name |

4-ethyl-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C14H21NO/c1-4-12-5-7-13(8-6-12)14(16)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |

InChI Key |

QAZGDYKGXKTLJF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 4-ethyl-N-(3-methylbutyl)benzamide with related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

Substituent Effects on Lipophilicity: The 3-methylbutyl group on nitrogen increases lipophilicity across all compounds, favoring membrane permeability. The 4-methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide introduces polarity, improving aqueous solubility compared to alkyl-substituted analogs .

Functional Group Modifications: Halogenation (e.g., 2-iodo substitution in ’s compound) is a common strategy for developing radiopharmaceuticals or enzyme inhibitors due to iodine’s steric and electronic effects . Sulfonamide derivatives (e.g., 4-(ethylsulfonylamino)-N-(3-methylbutyl)benzamide) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in drug design .

Biological Relevance: Benzamide derivatives are frequently explored as neuroleptics (e.g., sulpiride analogs) due to their dopamine receptor affinity. The 3-methylbutyl chain in 4-ethyl-N-(3-methylbutyl)benzamide may mimic branched alkyl motifs in known antipsychotics . Compounds with trifluoromethyl or heterocyclic appendages (e.g., ’s derivative) often demonstrate improved metabolic stability and selectivity in kinase inhibition assays .

Synthetic Accessibility: Amidation using benzoyl chlorides and amines remains a universal route. For example, 2-amino-2-methyl-1-propanol was used in to synthesize an N,O-bidentate benzamide, highlighting the versatility of amine reactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.